molecular formula C8H20NSi B14273700 CID 78061092

CID 78061092

Cat. No.: B14273700
M. Wt: 158.34 g/mol
InChI Key: TWUKWYWTSITUSB-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 78061092” is a chemical substance registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061092 typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation. These intermediates are then subjected to further chemical transformations, including cyclization or rearrangement reactions, under controlled conditions such as specific temperatures, pressures, and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

CID 78061092 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, CID 78061092 is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or cellular signaling pathways.

Medicine

In the medical field, this compound is explored for its potential therapeutic properties. It may act as a lead compound in drug discovery programs aimed at treating various diseases.

Industry

Industrially, this compound is utilized in the manufacture of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which CID 78061092 exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    CID 12345678: This compound shares a similar core structure but differs in functional groups, leading to distinct reactivity and applications.

    CID 87654321: Another related compound with variations in its side chains, affecting its biological activity and industrial uses.

Uniqueness

CID 78061092 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar substances.

Properties

Molecular Formula

C8H20NSi

Molecular Weight

158.34 g/mol

InChI

InChI=1S/C8H20NSi/c1-7(2,3)10(9)8(4,5)6/h9H2,1-6H3

InChI Key

TWUKWYWTSITUSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)N

Origin of Product

United States

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